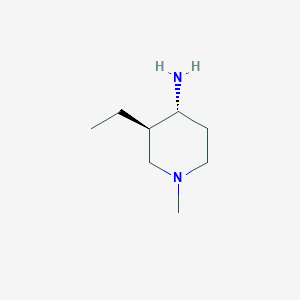

Trans-3-ethyl-1-methyl-4-piperidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-3-ethyl-1-methyl-4-piperidinamine is a chemical compound with the CAS Number: 1821664-12-3 and a molecular weight of 142.24 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of Trans-3-ethyl-1-methyl-4-piperidinamine is C8H18N2 . The IUPAC name is (3R,4R)-3-ethyl-1-methyl-4-piperidinamine .Chemical Reactions Analysis

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Trans-3-ethyl-1-methyl-4-piperidinamine is a liquid at room temperature . Its molecular weight is 142.24 .Applications De Recherche Scientifique

1. Antimicrobial Activity

- Piperine, a related compound, enhances the efficacy of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, by inhibiting bacterial efflux pumps (Khan et al., 2006).

2. Opioid Receptor Antagonism

- Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied as opioid receptor antagonists, revealing insights into their bioactive conformations (Le Bourdonnec et al., 2006).

3. Anti-Inflammatory and Immunosuppressive Effects

- A novel piperidine compound, DTCM-glutarimide, derived from 9-methylstreptimidone, exhibits anti-inflammatory activity and suppresses graft rejection in mice (Takeiri et al., 2011).

4. Antitumor Agents

- Cis-diammineplatinum(II) antitumor agents containing nitrogen donors, including piperidine, show activity against murine tumor models (Hollis et al., 1989).

5. Treatment of Gastrointestinal Motility Disorders

- N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, particularly LY246736, are potent opioid antagonists with potential for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

6. Corrosion Inhibition

- Piperidine and related compounds are effective inhibitors for the corrosion of copper in sulfuric acid environments (Sankarapapavinasam et al., 1991).

7. Organic Synthesis

- Studies on the synthesis of disubstituted piperidines reveal significant insights into diastereoselectivity and potential applications in the synthesis of complex organic molecules (Williams et al., 2002).

8. Insecticidal Properties

- Certain piperidine derivatives exhibit toxic effects against Aedes aegypti larvae, indicating potential use as insecticides (Siddiqui et al., 2003).

Orientations Futures

Piperidines, including Trans-3-ethyl-1-methyl-4-piperidinamine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Propriétés

IUPAC Name |

(3R,4R)-3-ethyl-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBJSSXWRVFQHK-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@H]1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-3-ethyl-1-methyl-4-piperidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)